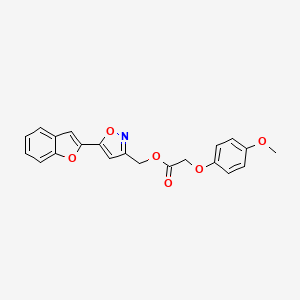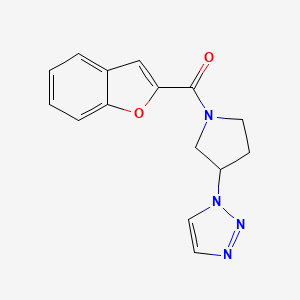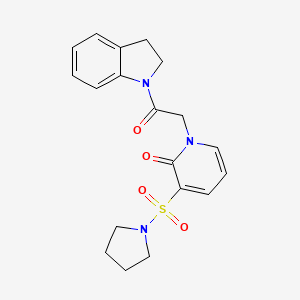
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CEP-28122, and it belongs to the class of pyridine derivatives. In
Mécanisme D'action
The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. Additionally, it has been found to inhibit the activity of transcription factors, which are proteins that control the expression of genes involved in cancer growth.
Biochemical and Physiological Effects:
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or unwanted cells from the body. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one in lab experiments include its ability to inhibit the growth of cancer cells and its potential applications in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves the reaction of indoline-1-carboxylic acid with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting compound with pyridine-2,3-diamine and pyrrolidine-1-sulfonyl chloride. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been studied extensively for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(22-13-9-15-6-1-2-7-16(15)22)14-20-10-5-8-17(19(20)24)27(25,26)21-11-3-4-12-21/h1-2,5-8,10H,3-4,9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOTBHASITROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
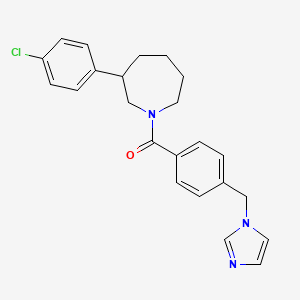

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)
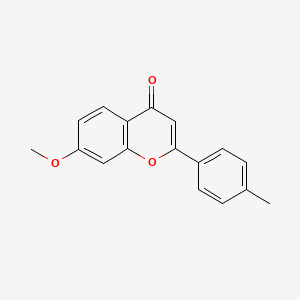

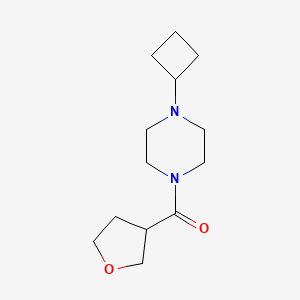
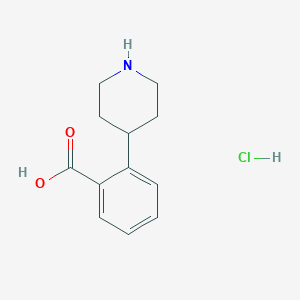
![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)
